Aviptadil is a synthetic form of Vasoactive Intestinal Peptide (VIP), a naturally occurring neuropeptide found in humans. [, ] It is classified as a vasoactive intestinal peptide receptor agonist. [] In scientific research, aviptadil is primarily studied for its potential therapeutic effects in various conditions, particularly acute respiratory distress syndrome (ARDS). [, , , , , , , , , ]
Aviptadil is classified as a therapeutic peptide derived from the endogenous vasoactive intestinal peptide, which is primarily produced in the gastrointestinal tract and the central nervous system. Its primary source for synthesis is through chemical methods that replicate its amino acid sequence, allowing for its use in clinical settings .
The synthesis of Aviptadil can be achieved through various methods, including solid-phase peptide synthesis and chemo-enzymatic approaches.
Aviptadil consists of a sequence of 28 amino acids, characterized by specific structural features that allow it to interact with its receptors effectively. The molecular formula is C_149H_246N_42O_42S, with a molecular weight of approximately 3,300 Da. The structure includes several key functional groups that contribute to its biological activity, including disulfide bonds that stabilize its conformation.
The three-dimensional structure of Aviptadil enables it to bind to vasoactive intestinal peptide receptors (VPAC1 and VPAC2), initiating various intracellular signaling pathways that mediate its physiological effects.
Aviptadil undergoes several chemical reactions during its synthesis and when interacting with biological systems:
The mechanism of action of Aviptadil primarily involves its interaction with vasoactive intestinal peptide receptors. Upon binding:
Aviptadil has several potential applications in medicine:
Aviptadil is a synthetic formulation of human vasoactive intestinal peptide (VIP), a naturally occurring 28-amino acid neuropeptide discovered in 1970 [1] [9]. This injectable compound replicates the biological activity of endogenous VIP, which is abundantly present in lung tissue (constituting approximately 70% of VIP in the body), particularly concentrated in the alveolar type II (AT-II) cells and nasal mucosa [2] [9]. The molecular structure of Aviptadil preserves VIP's critical domains responsible for receptor binding and activation, enabling precise targeting of pulmonary pathologies [9]. Its primary mechanism revolves around binding to VPAC1 receptors expressed on AT-II cells, which play crucial roles in surfactant production, alveolar epithelial repair, and regulation of inflammatory responses in the lung [2] [4]. Unlike endogenous VIP, which undergoes rapid enzymatic degradation, Aviptadil's pharmaceutical formulation enhances its stability for therapeutic applications in acute respiratory conditions [9].
Table: Core Molecular Characteristics of Aviptadil
Property | Specification |
---|---|
Classification | Synthetic vasoactive intestinal peptide (VIP) analog |
Amino Acid Composition | 28-amino acid peptide |
Primary Target Receptors | VPAC1 > VPAC2 |
Molecular Formula | C₁₄₇H₂₃₇N₄₃O₄₃S |
Molecular Weight | 3326.83 g/mol |
Primary Tissue Distribution | Pulmonary (70% concentration in lungs) |
The therapeutic journey of Aviptadil began with Professor Sami Said's groundbreaking identification of VIP in 1970, revealing its significant presence in pulmonary tissue [2] [9]. Over subsequent decades, research elucidated VIP's multifunctional role in pulmonary homeostasis, including surfactant production, anti-inflammatory actions, and protection against various lung injuries [9]. This foundational science prompted pharmaceutical development of synthetic VIP (Aviptadil) for clinical use. In 2001, the U.S. FDA granted Aviptadil Orphan Drug Designation for acute respiratory distress syndrome (ARDS), recognizing its potential in addressing unmet medical needs [2] [6]. The European Medicines Agency followed suit in 2005, awarding Orphan Drug status for pulmonary arterial hypertension [2] [8]. The COVID-19 pandemic accelerated Aviptadil's development trajectory when in June 2020, the FDA granted Fast Track designation for COVID-19 respiratory failure [1] [4]. This led to emergency use approvals internationally, including India's CDSCO authorization in April 2022 for severe COVID-19 with ARDS [2] [3]. The compound has since transitioned from experimental studies to targeted applications in viral and non-viral ARDS, representing a paradigm shift in neuropeptide-based interventions for critical respiratory failure [1] [2].
Table: Evolution of Aviptadil Clinical Applications
Year | Development Milestone | Indication |
---|---|---|
1970 | VIP discovery by Prof. Sami Said | Scientific foundation |
2001 | FDA Orphan Drug Designation | ARDS treatment |
2005 | EMA Orphan Drug Designation | Pulmonary arterial hypertension |
2020 | FDA Fast Track Designation | COVID-19 respiratory failure |
2022 | CDSCO Emergency Approval (India) | COVID-19 ARDS |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0